
2-ethyl-1H-imidazole-5-carbaldehyde
Overview
Description
2-ethyl-1H-imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Mechanism of Action
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
2-Ethyl-1H-imidazole-5-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The aldehyde group in this compound can form Schiff bases with amino groups in proteins, leading to the formation of imine derivatives. These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by forming covalent bonds with the active site residues. This inhibition can result in changes in the levels of reactive oxygen species (ROS) and other metabolites. Additionally, this compound can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C). It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through different pathways. The compound can also affect the levels of key metabolites, such as NADH and ATP, by modulating the activity of metabolic enzymes. These interactions can have significant effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by facilitated diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications. For instance, the presence of specific amino acid sequences can direct the compound to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. These interactions can have significant effects on the compound’s activity and function within different subcellular compartments .
Biological Activity
2-Ethyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the imidazole family, which is known for a wide range of pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula of this compound is C₇H₈N₂O. Its structure features an imidazole ring with an aldehyde functional group, which plays a crucial role in its reactivity and biological interactions. The compound can be synthesized through various methods, emphasizing its accessibility for further research.
Antimicrobial Activity
Imidazole derivatives have shown significant antimicrobial properties. In studies evaluating the antibacterial effects of various imidazole compounds, this compound was assessed against several bacterial strains. The results indicated varying degrees of inhibition:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
S. aureus | 19 |
B. subtilis | 21 |
These findings suggest that this compound exhibits promising antibacterial activity, comparable to standard antibiotics like Streptomycin .
Anticancer Activity
The potential anticancer properties of this compound have also been explored through in vitro studies. The compound was tested against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using the MTT assay. The results demonstrated significant cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
HepG2 | 12 |
HT-29 | 15 |
MCF-7 | 10 |
These results indicate that the compound has a strong potential for further development as an anticancer agent .
The biological activity of this compound is believed to be mediated through its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, its binding affinity to G protein-coupled receptors (GPCRs) has been a subject of interest due to their role in numerous physiological processes .
Case Studies
Several case studies have highlighted the effectiveness of imidazole derivatives in treating specific conditions:
- Inflammatory Disorders : A study indicated that imidazole derivatives, including this compound, could alleviate symptoms associated with inflammatory diseases by modulating immune responses.
- Neuropathic Pain : Research has suggested that compounds similar to this compound may serve as effective analgesics by acting on pain pathways mediated by GPCRs .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Antitumor Activity
Research has shown that imidazole derivatives, including 2-ethyl-1H-imidazole-5-carbaldehyde, exhibit a range of biological activities:
- Antimicrobial Properties : The compound has been tested against various bacteria and fungi, demonstrating significant inhibitory effects. For example, studies indicate that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially affecting cancer cell proliferation through apoptosis induction .
Table 1: Biological Activities of this compound
Activity Type | Target Organisms/Cells | Observed Effect |
---|---|---|
Antimicrobial | Staphylococcus aureus | Growth inhibition |
Escherichia coli | Growth inhibition | |
Antitumor | Cancer cell lines | Induction of apoptosis |
Inhibition of proliferation |
Biochemical Research Applications
Enzyme Interaction and Mechanisms
This compound plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. The aldehyde group can form Schiff bases with amino groups in proteins, leading to the formation of imine derivatives. This interaction can significantly influence enzyme activity and various biochemical pathways .
Cellular Effects
The compound has been observed to modulate cellular functions by affecting cell signaling pathways and gene expression. For instance, it can alter the activity of transcription factors, leading to changes in gene expression profiles .
Table 2: Effects of this compound on Cellular Mechanisms
Mechanism Type | Effect | Description |
---|---|---|
Enzyme Interaction | Inhibition/Activation | Alters enzyme activity through covalent bonding |
Gene Expression | Modulation | Changes transcription factor activity |
Metabolic Pathways | Alteration | Interacts with metabolic enzymes |
Catalytic Applications
Catalysis in Organic Reactions
Imidazole derivatives are known for their catalytic properties, particularly in promoting nucleophilic attacks in organic synthesis. This compound can serve as a catalyst in various reactions, enhancing reaction rates and selectivity .
Case Study: Catalytic Activity in Synthesis
A study demonstrated the effectiveness of this compound as a catalyst in the synthesis of complex organic molecules. The compound facilitated reactions that would typically require harsher conditions or longer reaction times, showcasing its utility in organic synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethyl-1H-imidazole-5-carbaldehyde, and how can reaction conditions be systematically optimized?
- Methodological Answer : A common synthetic pathway involves reductive amination or condensation reactions. For example, sodium tris(acetoxy)borohydride in 1,2-dichloroethane under inert atmosphere achieves a 53.6% yield for related imidazole-carbaldehyde derivatives . Key optimization parameters include:
- Catalyst selection : Use of mild reducing agents to preserve the aldehyde functionality.
- Solvent effects : Polar aprotic solvents enhance reactivity.
- Temperature control : Reactions at 20°C minimize side-product formation.
A stepwise experimental design is recommended: - Screen solvents (e.g., DCM vs. THF) and catalysts (e.g., NaBH(OAc)₃ vs. Pd/C).
- Monitor progress via TLC or LC-MS to identify ideal stoichiometry.
Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?
- Methodological Answer : Employ multi-step purification and characterization:
- Chromatography : Use silica gel columns with gradient elution (ethyl acetate/hexane).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
- Analytical techniques :
- NMR : Confirm absence of proton exchange (e.g., aldehyde proton at ~9.8 ppm) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 139.1).
- XRD : Resolve crystallographic ambiguities using SHELX for small-molecule refinement .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound crystals influence its supramolecular assembly, and what tools can resolve contradictory data?
- Methodological Answer : Hydrogen-bonding networks are critical for crystal packing. Use graph-set analysis (as per Etter’s rules) to categorize motifs like D (donor) and A (acceptor) interactions . Tools include:
- Mercury CSD : Visualize and compare packing motifs with Cambridge Structural Database (CSD) entries .
- SHELXL : Refine high-resolution data to resolve ambiguities in H-bond geometries .
Example workflow: - Perform XRD on single crystals.
- Compare observed H-bond distances (e.g., N–H···O ≈ 2.8–3.0 Å) with CSD benchmarks.
- Use Mercury’s "Packing Similarity" tool to identify deviations from known patterns .
Q. What strategies can address discrepancies in biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from assay conditions or structural analogs. Mitigate via:
- Dose-response studies : Test multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ trends.
- Enzyme kinetics : Compare inhibition modes (competitive vs. non-competitive) using Lineweaver-Burk plots .
- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., cytochrome P450) .
Case study: - If a derivative shows unexpected inactivity, verify its stability in assay buffers (pH 7.4) via HPLC .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Apply density functional theory (DFT) calculations:
- Electrostatic potential maps : Identify electrophilic sites (e.g., aldehyde carbon).
- Transition-state optimization : Use Gaussian09 with B3LYP/6-31G(d) to model reaction barriers.
- Solvent effects : Include PCM models for aqueous or non-polar environments.
Validation: - Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots).
Q. Key Research Tools
Properties
IUPAC Name |
2-ethyl-1H-imidazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWHYVOBYWYFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372050 | |
Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83902-00-5 | |
Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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